Catharanthine-d3

Description

Structure

3D Structure

Properties

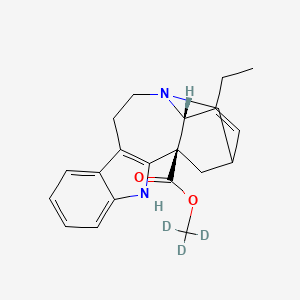

IUPAC Name |

trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-BRFAOSGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675559 |

Source

|

| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133146-02-8 |

Source

|

| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of Catharanthine-d3

An In-Depth Technical Guide to Catharanthine-d3: Structure, Properties, and Applications

Introduction

In the specialized field of natural product chemistry and pharmaceutical development, precision and accuracy are paramount. The study of complex biosynthetic pathways and the quantitative analysis of potent bioactive compounds demand tools that can provide unambiguous results. Catharanthine, a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, stands as a molecule of significant interest.[1][2] It is a crucial precursor in the biosynthesis of the powerful dimeric anticancer agents, vinblastine and vincristine.[1][3] To rigorously study and quantify this vital precursor, researchers rely on its stable isotope-labeled analogue: Catharanthine-d3.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of Catharanthine-d3, its chemical structure, and its critical applications as an indispensable tool in modern analytical and metabolic research.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Catharanthine-d3 is structurally identical to its parent compound, with the critical exception of isotopic labeling on the methyl ester group. This subtle modification is the key to its utility.

Chemical Structure and Isotopic Labeling

Catharanthine possesses a complex, heteropentacyclic bridged structure.[1] The "-d3" designation in Catharanthine-d3 signifies that the three hydrogen atoms of its methyl ester group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

Expert Insight: The choice of labeling the methyl ester group is a deliberate and strategic one. This position is chemically stable and not prone to hydrogen-deuterium exchange under typical physiological or chromatographic conditions. This stability ensures that the mass difference is maintained throughout experimental procedures, a critical requirement for its use as an internal standard.

Molecular Formula and Weight

The incorporation of three deuterium atoms results in a predictable mass shift, which is fundamental to its detection and differentiation by mass spectrometry.

| Property | Catharanthine (Unlabeled) | Catharanthine-d3 (Labeled) | Data Source(s) |

| Molecular Formula | C21H24N2O2 | C21H21D3N2O2 | [6][9][7][8] |

| Average Molecular Weight | ~336.43 g/mol | ~339.45 g/mol | [2][6][7][8] |

| Monoisotopic Mass | 336.1838 Da | 339.2025 Da | [9][10] |

Physical and Chemical Properties

Proper handling and storage are crucial for maintaining the integrity of this standard.

| Property | Value | Data Source(s) |

| CAS Number | 133146-02-8 | [7][8] |

| Appearance | Brown Solid | [7][8] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol. | [8] |

| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 2-8°C for short periods. | [4][7] |

| Synonyms | (+)-Catharanthine-d3, (+)-3,4-Didehydrocoronaridine-d3, (2α,5β,6α,18β)-3,4-Didehydro-ibogamine-18-carboxylic Acid Methyl-d3 Ester | [7][8] |

Part 2: Applications in Research and Drug Development

The primary value of Catharanthine-d3 lies in its application as a tracer and an internal standard, enabling researchers to achieve high levels of accuracy and confidence in their findings.

Core Application: Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.

The Principle of Self-Validation: An ideal internal standard should behave identically to the analyte of interest (the "analyte") during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. Catharanthine-d3 fulfills this perfectly. It co-elutes with unlabeled catharanthine from the LC column and exhibits the same ionization efficiency in the mass spectrometer's source. However, its higher mass allows the instrument to detect it on a separate mass channel. By comparing the signal intensity of the analyte to the known, constant concentration of the SIL-IS, any variations in sample extraction, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification. This methodology is a self-validating system, as the consistent behavior of the SIL-IS provides confidence in the final quantitative result.

-

Preparation of Standards: Prepare a calibration curve by serially diluting a stock solution of unlabeled catharanthine. Spike each standard with a fixed concentration of Catharanthine-d3 stock solution.

-

Sample Extraction: Homogenize a known weight of powdered C. roseus leaf tissue in an appropriate solvent (e.g., 70% ethanol).[11]

-

Internal Standard Spiking: Add a precise, known amount of Catharanthine-d3 stock solution to the plant extract. This step should be done as early as possible to account for analyte loss during subsequent cleanup steps.

-

Sample Cleanup (if necessary): Use Solid Phase Extraction (SPE) or other techniques to remove interfering matrix components. The co-presence of Catharanthine-d3 ensures that any analyte lost during this process is accounted for.

-

LC-MS/MS Analysis: Inject the final sample onto an appropriate LC column (e.g., C18). Develop a Multiple Reaction Monitoring (MRM) method on a tandem mass spectrometer to monitor specific precursor-to-product ion transitions for both catharanthine and Catharanthine-d3.

-

Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each sample and standard. Plot the ratio against the concentration for the standards to generate a calibration curve. Use this curve to determine the concentration of catharanthine in the unknown samples.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Application: Biosynthetic Pathway Elucidation

Catharanthine-d3 and other labeled precursors are invaluable for tracing metabolic pathways.[12] In the context of C. roseus, understanding how catharanthine and vindoline are dimerized to form anhydrovinblastine is of immense scientific and commercial interest.[3][13]

Expert Insight: By feeding cell cultures or whole plants with labeled precursors, researchers can track the incorporation of the isotopic label into downstream products.[14][15] For instance, feeding a system with Catharanthine-d3 and unlabeled vindoline and then analyzing for anhydrovinblastine-d3 confirms the direct biosynthetic link. The mass shift of +3 Da in the resulting dimer provides unequivocal evidence that the labeled catharanthine was utilized in the enzymatic coupling reaction. This technique has been instrumental in confirming the roles of specific enzymes, like certain peroxidases, in this critical dimerization step.[13]

Caption: Tracing the biosynthesis of anhydrovinblastine using labeled Catharanthine-d3.

Conclusion

Catharanthine-d3 is more than just a deuterated molecule; it is a high-precision tool that empowers researchers to explore the intricate world of alkaloid biosynthesis and perform robust quantitative analysis. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of analytical data, a necessity for regulatory submissions and fundamental research alike. Its use as a metabolic tracer continues to shed light on the complex enzymatic machinery within Catharanthus roseus. For any scientist working with Vinca alkaloids, a comprehensive understanding of Catharanthine-d3 is essential for achieving experimental success and scientific integrity.

References

- APExBIO. Catharanthine.

- Pharmaffiliates. Catharanthine-d3. CAS No: 133146-02-8.

- HuiCheng Biotech. Catharanthine-d3.

- RSC Publishing. Isotopic labelling analysis using single cell mass spectrometry.

- bioRxiv. Isotopic Labeling Analysis using Single Cell Mass Spectrometry.

- Verpoorte, R., & Tang, K. (2016).

- PharmaCompass. Catharanthine | Drug Information, Uses, Side Effects, Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5458190, (+)-Catharanthine.

- ResearchGate. Isotopic Labeling Analysis using Single Cell Mass Spectrometry.

- Biopurify. Catharanthine. CAS 2468-21-5.

- Merck Index. Catharanthine.

- Chemsrc. Catharanthine. CAS#:2468-21-5.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 197771, Catharanthin.

- Grokipedia. Catharanthine.

- Wikipedia. Catharanthine.

- Auriola, S., Naaranlahti, T., & Lapinjoki, S. (1991). Determination of Catharanthus roseus alkaloids by high-performance liquid chromatography-isotope dilution thermospray-mass spectrometry.

- Cayman Chemical. Catharanthine (tartrate). CAS 4168-17-6.

- Costa, M. M. R., et al. (2008). Molecular Cloning and Characterization of a Vacuolar Class III Peroxidase Involved in the Metabolism of Anticancer Alkaloids in Catharanthus roseus. Plant Physiology, 146(2), 403–417.

- Ahmad, B., et al. (2018). Structural and functional characterization of the Vindoline biosynthesis pathway enzymes of Catharanthus roseus. Journal of Molecular Modeling, 24(3), 53.

- D'Amelia, V., et al. (2023).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Catharanthine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. CAS 2468-21-5 | Catharanthine [phytopurify.com]

- 6. Catharanthine [drugfuture.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Catharanthine-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Catharanthin | C21H24N2O2 | CID 197771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cris.unibo.it [cris.unibo.it]

- 12. cris.vtt.fi [cris.vtt.fi]

- 13. Molecular Cloning and Characterization of a Vacuolar Class III Peroxidase Involved in the Metabolism of Anticancer Alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

The Distinctions Between Catharanthine and its Deuterated Isotope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Catharanthine and the Role of Isotopic Labeling

Catharanthine is a monoterpenoid indole alkaloid of significant pharmaceutical interest, naturally produced by the medicinal plant Catharanthus roseus. It serves as a critical precursor in the biosynthesis of the potent anti-cancer drugs vinblastine and vincristine[1][2]. The complex structure and therapeutic importance of Catharanthine necessitate precise and accurate analytical methods for its quantification in various biological matrices.

To achieve the highest levels of accuracy and precision in quantitative mass spectrometry, stable isotope-labeled internal standards are indispensable[3][4]. Catharanthine-d3, a deuterated form of Catharanthine, serves as an ideal internal standard for such applications. By introducing a known quantity of Catharanthine-d3 into a sample, variations arising from sample preparation and instrumental analysis can be effectively normalized, a principle known as isotope dilution mass spectrometry[3]. This guide will elucidate the key differences between these two molecules and detail the practical applications of Catharanthine-d3 in advanced analytical workflows.

Physicochemical Properties: A Comparative Overview

The foundational difference between Catharanthine and Catharanthine-d3 lies in their isotopic composition. In Catharanthine-d3, three hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H). This substitution results in a nominal mass increase of three Daltons.

| Property | Catharanthine | Catharanthine-d3 |

| Chemical Formula | C₂₁H₂₄N₂O₂ | C₂₁H₂₁D₃N₂O₂ |

| Molar Mass | 336.435 g/mol [5] | Approx. 339.45 g/mol |

| Appearance | White to beige powder[6] | Not specified, expected to be similar |

| Solubility | Soluble in ethanol, DMSO[2][6] | Expected to be similar |

| Melting Point | 126-128°C[2] | Not specified, expected to be similar |

The near-identical physicochemical properties of Catharanthine and its deuterated analog ensure they exhibit similar behavior during chromatographic separation and sample extraction, a crucial characteristic for an effective internal standard[3][7].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catharanthine Tartrate - LKT Labs [lktlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catharanthine - Wikipedia [en.wikipedia.org]

- 6. 长春质碱 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

A Technical Guide to the Isotopic Enrichment of Commercial Catharanthine-d3

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is not merely a quality control step but a foundational requirement for data integrity. Catharanthine-d3, a deuterated analog of the indole alkaloid catharanthine, serves as a critical internal standard in bioanalytical studies and as a precursor in the synthesis of complex therapeutic agents like Vinblastine.[1] Its utility is directly proportional to its isotopic purity. This guide provides an in-depth examination of the isotopic enrichment levels of commercial Catharanthine-d3, detailing the analytical methodologies required for its verification and explaining the scientific rationale behind these rigorous standards.

The Imperative of Isotopic Purity in Drug Development

Stable isotope labeling is a cornerstone of modern pharmaceutical research, enabling precise tracking of molecules in complex biological systems.[2][3] Deuterated compounds, such as Catharanthine-d3, are chemically identical to their non-labeled counterparts but are distinguishable by mass spectrometry (MS), making them ideal internal standards for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies.[4][5]

The fundamental principle is that a known quantity of the labeled standard is spiked into a biological matrix. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the standard, one can accurately quantify the analyte, compensating for variability in extraction efficiency and instrument response. However, the accuracy of this quantification is predicated on the precise knowledge of the standard's isotopic composition. An inadequately characterized standard, with unknown levels of non-deuterated or partially deuterated species, will introduce significant error into these critical measurements.

Understanding Isotopic Enrichment vs. Species Abundance

A common point of confusion is the distinction between isotopic enrichment and species abundance. This distinction is critical for the correct interpretation of analytical data.[4]

-

Isotopic Enrichment: This refers to the probability, expressed as a percentage, that a specific atomic position intended to be labeled with deuterium is indeed a deuterium atom. For instance, an isotopic enrichment of 99% for a -d3 compound means each of the three designated positions has a 99% chance of being deuterium and a 1% chance of being hydrogen.[4]

-

Species Abundance: This refers to the percentage of the entire population of molecules that possess a specific number of deuterium atoms. Due to the statistical nature of chemical synthesis, a batch with 99% isotopic enrichment will not contain 99% of the fully deuterated (d3) molecules. It will contain a predictable distribution of d3, d2, d1, and d0 species.[4][6]

The relationship is governed by binomial expansion. For a d3 compound with an isotopic enrichment (D) of 99% (or 0.99), the fractional abundance of hydrogen (H) is 1% (or 0.01). The theoretical species abundance can be calculated as follows:

-

d3 species (DDD): D³ = (0.99)³ ≈ 0.9703 or 97.03%

-

d2 species (DDH): 3 * D² * H = 3 * (0.99)² * (0.01) ≈ 0.0294 or 2.94%

-

d1 species (DHH): 3 * D * H² = 3 * (0.99) * (0.01)² ≈ 0.0003 or 0.03%

-

d0 species (HHH): H³ = (0.01)³ ≈ 0.000001 or <0.001%

This statistical reality underscores why simply stating "purity >98%" on a certificate of analysis is insufficient. A comprehensive characterization must define the isotopic enrichment and the resulting distribution of isotopologues.

Typical Isotopic Enrichment of Commercial Catharanthine-d3

While the exact isotopic enrichment is lot-specific and must be confirmed via the Certificate of Analysis for a given batch, the industry standard for high-quality deuterated reagents is typically high. For applications such as internal standards in regulated bioanalysis, isotopic enrichment is expected to be ≥98% .[3]

Below is a table summarizing the expected species abundance for Catharanthine-d3 at two common, representative isotopic enrichment levels.

| Isotopologue | Molecular Formula | Mass Difference (from d0) | Expected Species Abundance at 98% Isotopic Enrichment | Expected Species Abundance at 99.5% Isotopic Enrichment |

| Catharanthine-d0 | C₂₁H₂₄N₂O₂ | +0 | ~0.0008% | ~0.0001% |

| Catharanthine-d1 | C₂₁H₂₃DN₂O₂ | +1 | ~0.12% | ~0.007% |

| Catharanthine-d2 | C₂₁H₂₂D₂N₂O₂ | +2 | ~5.76% | ~0.75% |

| Catharanthine-d3 | C₂₁H₂₁D₃N₂O₂ | +3 | ~94.12% | ~98.51% |

Note: These are theoretical values based on binomial distribution. The actual measured distribution confirms the quality of the synthesis.[4]

Analytical Workflows for Isotopic Enrichment Determination

A dual-method approach, leveraging both Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), provides a self-validating system for the comprehensive characterization of Catharanthine-d3. NMR is used to determine the overall isotopic enrichment by quantifying residual proton signals, while HRMS is employed to confirm the distribution of isotopologue species.[4]

Caption: Integrated workflow for isotopic enrichment analysis.

Quantitative ¹H-NMR for Isotopic Enrichment

The rationale for using ¹H-NMR is its exceptional precision in quantifying the very small amounts of residual (non-deuterated) protons at the labeled positions. By comparing the integral of these residual proton signals to the integral of a signal from a known, certified internal standard, the overall isotopic enrichment can be determined with high accuracy.[7]

Experimental Protocol:

-

Standard Preparation: Accurately weigh approximately 5 mg of a certified quantitative NMR standard (e.g., maleic acid, dimethyl sulfone) into a tared NMR tube. Record the weight to 0.001 mg.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the Catharanthine-d3 sample into the same NMR tube. Record the weight to 0.001 mg. The goal is to achieve a near 1:1 molar ratio between the standard and the analyte for optimal integration accuracy.

-

Dissolution: Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) that fully dissolves both compounds and has minimal interfering signals.

-

Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum. Critical parameters include:

-

A 90° pulse angle.

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full magnetization recovery.

-

A sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the signals of interest.

-

-

-

Data Processing:

-

Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and perform a high-order polynomial baseline correction across the entire spectrum.

-

-

Quantification:

-

Integrate a well-resolved, non-exchangeable proton signal from the internal standard (I_std).

-

Integrate the residual proton signals corresponding to the deuterated positions on Catharanthine-d3 (I_res).

-

Calculate the percentage of residual hydrogen (%H) using the standard qNMR equation.

-

The isotopic enrichment (%D) is then calculated as: %D = 100 - %H .

-

LC-HRMS for Species Abundance and Structural Integrity

High-resolution mass spectrometry is the definitive technique for observing the distribution of isotopologues. Liquid chromatography (LC) is used to separate the analyte from any impurities, ensuring that the mass spectrum is clean. High resolution is critical to distinguish between the different isotopologues, which are separated by approximately 1.006 Da.

Caption: Step-by-step LC-HRMS workflow for isotopologue analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of Catharanthine-d3 at approximately 1 µg/mL in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

LC Separation:

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution to separate the analyte from potential impurities.

-

-

MS Acquisition:

-

Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a resolution setting of >30,000 FWHM.

-

Operate in positive electrospray ionization (ESI+) mode.

-

Acquire data in full scan mode over a mass range that includes the expected isotopic cluster (e.g., m/z 330-350).

-

-

Data Processing:

-

Extract the mass spectrum from the apex of the Catharanthine-d3 chromatographic peak.

-

Perform spectral deconvolution. This involves subtracting the contribution of natural abundance ¹³C isotopes from the observed M+1, M+2, etc., peaks to isolate the peaks corresponding solely to deuterium incorporation.[8]

-

Calculate the relative intensity of the monoisotopic peaks for the d0, d1, d2, and d3 species. This provides the measured species abundance.

-

-

Verification: Compare the measured species abundance with the theoretical distribution calculated from the NMR-derived isotopic enrichment. A close correlation between the two validates the complete isotopic characterization of the material.

Conclusion: A Foundation of Trustworthy Science

The characterization of the isotopic enrichment of commercial Catharanthine-d3 is a multi-faceted analytical challenge that demands both precision and a deep understanding of the underlying chemical principles. It is not a simple purity assessment but a detailed quantification of the molecular composition of the material. By employing a validated, orthogonal workflow of quantitative NMR and LC-HRMS, researchers and drug developers can ensure the quality of their labeled standards. This rigorous approach is the bedrock of reproducible and reliable data, ultimately upholding the integrity of the research and development process. Every protocol described herein is designed as a self-validating system, where the correlation between NMR and MS data provides the highest level of confidence in the final isotopic purity assignment.

References

-

Toronto Research Chemicals. (n.d.). ISOTOPE LABELED COMPOUNDS. Retrieved from [Link][9]

-

Louette, J. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Alsachim. Retrieved from [Link][4]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][2]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][3]

-

Gant, J. R., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link][5]

-

Gant, J. R. (2024, October 2). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. Retrieved from [Link][6]

-

Khan, I., et al. (2024). HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus. PMC. Retrieved from [Link][10]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link][8]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

He, Y., et al. (2007, March 13). Analysis of Catharanthus roseus alkaloids by HPLC. ResearchGate. Retrieved from [Link][1]

-

El-Aneed, A., et al. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Retrieved from [Link][11]

-

Singh, C., et al. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Retrieved from [Link][12]

-

Bio-Connect. (n.d.). Toronto Research Chemicals. Retrieved from [Link][13]

-

Rocchiccioli, F., et al. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Retrieved from [Link][14]

-

Chemie Brunschwig. (n.d.). ISOTOPE LABELED COMPOUNDS. Retrieved from [Link]

-

Singh, N., et al. (2022, February 22). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. PMC. Retrieved from [Link]

-

ResearchGate. (2021, August). 2H NMR spectra of 2 in THF under D2 (20 bar) after a) 1 h and.... Retrieved from [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. isotope.com [isotope.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography | MDPI [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Pharmacokinetic Profiling of Catharanthine Using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a rigorous experimental design for the pharmacokinetic (PK) evaluation of Catharanthine , a key terpene indole alkaloid (TIA) and precursor to anti-cancer agents like vinblastine. While Catharanthine exhibits potential as an independent therapeutic for addiction disorders, its quantification in biological matrices is complicated by significant matrix effects and ion suppression common in electrospray ionization (ESI).

To ensure data integrity compliant with FDA Bioanalytical Method Validation (BMV) 2018 guidelines, this protocol utilizes Catharanthine-d3 as a structural analog Internal Standard (IS). This specific isotopic labeling corrects for extraction variability and ionization efficiency in real-time, providing a self-validating analytical system.

Scientific Rationale & Experimental Strategy

The Challenge: Matrix Effects in Alkaloid Analysis

Catharanthine (

-

Without IS: Signal variability leads to erroneous

and -

With Analog IS (e.g., Vinblastine): Retention times differ, meaning the IS does not experience the exact same suppression event as the analyte.

-

With Catharanthine-d3: The IS co-elutes with the analyte, experiencing identical matrix suppression. The mass shift (+3 Da) allows spectral resolution, resulting in a normalized response ratio that is immune to matrix fluctuations.

Study Design: The "Self-Validating" Workflow

The study is designed around a Stable Isotope Dilution Assay (SIDA) . The critical path involves:

-

Tuning: Identifying unique MRM transitions for Analyte (337) and Tracer (340).

-

Extraction: Utilizing pH-modulated Liquid-Liquid Extraction (LLE) to isolate basic alkaloids from plasma proteins.

-

Separation: Reversed-phase chromatography (C18) with acidic mobile phase to ensure protonation.

Detailed Experimental Protocols

Protocol A: Stock Solution & Standard Preparation

-

Primary Stock: Dissolve 1.0 mg Catharanthine in 1.0 mL Methanol (1 mg/mL).

-

IS Stock (Tracer): Dissolve 1.0 mg Catharanthine-d3 (typically methyl-d3 ester) in 1.0 mL Methanol.

-

Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. Note: This concentration should yield a signal similar to the mid-range of the calibration curve.

Protocol B: Sample Preparation (pH-Modulated LLE)

Rationale: Catharanthine is basic (

-

Aliquot: Transfer 50 µL of plasma (Rat/Human) into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of Working IS Solution (Catharanthine-d3) . Vortex 10s.

-

Alkalinization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Vortex 5s.

-

Extraction: Add 400 µL Ethyl Acetate:Hexane (90:10 v/v) .

-

Agitation: Shake/Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 300 µL of the upper organic layer to a fresh glass vial.

-

Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/ACN 50:50).

Protocol C: LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |

| Catharanthine | 337.2 | 144.1 | 30 | Quantifier |

| Catharanthine | 337.2 | 173.1 | 25 | Qualifier |

| Catharanthine-d3 | 340.2 | 144.1 | 30 | Internal Standard |

Note: The 144 fragment is the indole core. If the d3 label is on the methyl ester, the 144 fragment usually retains the label depending on fragmentation pathway; however, often the ester is lost or the indole is the stable charge carrier. Always perform a product ion scan on your specific d3 lot to confirm the dominant fragment.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the decision logic and workflow for the sample analysis, ensuring high-throughput capability and data integrity.

Figure 1: Step-by-step bioanalytical workflow utilizing Catharanthine-d3 for error correction.

Pharmacokinetic & Metabolic Context[1][3][4][5][6]

Understanding the metabolic fate of Catharanthine is crucial for interpreting PK data. Catharanthine is metabolized primarily by hepatic CYPs. The d3-tracer is generally stable enough for quantification but technically can also be used to track metabolic flux if the label is placed on a metabolically stable site.

Figure 2: Simplified metabolic pathway of Catharanthine indicating clearance routes.

Validation Criteria (FDA/EMA Compliance)

To declare the method valid for a PK study, the following results must be achieved using the d3-IS method:

| Parameter | Acceptance Criteria (FDA BMV 2018) |

| Linearity | |

| Accuracy | |

| Precision (CV) | |

| Matrix Effect | IS-normalized Matrix Factor (MF) CV |

| Recovery | Consistent across Low, Mid, High QC levels |

Data Calculation

Concentrations are calculated using the peak area ratio:

References

-

US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry.[5][6][3][4][7] Retrieved from [Link]

-

Zhou, J., et al. (2015). Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B. Retrieved from [Link]

-

Guo, Y., et al. (2016).[8] Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS.[8] Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Resolve Mass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[6][3] Retrieved from [Link]

Sources

- 1. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. fda.gov [fda.gov]

- 8. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]

UPLC-MS/MS conditions for Catharanthine-d3 analysis

Executive Summary & Scientific Context

Catharanthine is a terpenoid indole alkaloid (TIA) derived from Catharanthus roseus.[1][2][3] As a biosynthetic precursor to the potent anti-mitotic drugs vinblastine and vincristine, its quantification is critical in both plant metabolomics and pharmacokinetic (PK) profiling during drug development.

This Application Note details a robust UPLC-MS/MS methodology for the quantification of Catharanthine using Catharanthine-d3 as a stable isotope-labeled internal standard (SIL-IS).

Why Catharanthine-d3? In electrospray ionization (ESI), matrix effects (ion suppression/enhancement) often compromise data integrity. While structural analogs (e.g., Vindoline) are sometimes used, they do not co-elute perfectly with the analyte. Catharanthine-d3 is the "Gold Standard" because:

-

Co-elution: It shares the exact retention time as the analyte, experiencing the exact same matrix suppression at the moment of ionization.

-

Compensation: It corrects for extraction recovery losses and instrument drift dynamically.

Analytical Strategy & Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition. Note the decision fork between Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) based on sensitivity needs.

Figure 1: Analytical workflow for Catharanthine quantification. Method A is faster; Method B offers higher sensitivity.

Method Development & Conditions

Chromatographic Conditions (UPLC)

The separation utilizes a C18 stationary phase.[4][5][6] The choice of Ammonium Formate in the mobile phase is non-negotiable; it buffers the pH to ensure the basic nitrogen on the indole ring is consistently protonated

| Parameter | Condition |

| System | Waters ACQUITY UPLC H-Class (or equivalent) |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Column Temp | 40 °C |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

Gradient Profile:

-

0.0 min: 10% B

-

3.0 min: 90% B (Linear Ramp)

-

3.5 min: 90% B (Hold)

-

3.6 min: 10% B (Re-equilibration)

-

5.0 min: End

Mass Spectrometry Conditions (MS/MS)

Detection is performed in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity by filtering the parent ion (Q1) and a specific fragment ion (Q3).

-

Ionization: ESI Positive (

) -

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 450 °C

-

Cone Voltage: Optimized per instrument (typically 30-40 V)

MRM Transitions Table:

| Analyte | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |

| Catharanthine | 337.2 m/z | 144.1 m/z | Quantifier | 25 |

| 337.2 m/z | 173.1 m/z | Qualifier | 28 | |

| Catharanthine-d3 | 340.2 m/z | 147.1 m/z* | Internal Std | 25 |

> Note on d3-Fragmentation: The transition 340.2 -> 147.1 assumes the deuterium label is retained in the fragment. If the label is on a lost moiety (e.g., -COOCH3 group loss), the fragment may remain 144.1. Always perform a Product Ion Scan on your specific IS lot to confirm the dominant daughter ion.

Mechanistic Logic: The MRM Pathway

Understanding the physics inside the Triple Quadrupole is essential for troubleshooting.

Figure 2: MRM transition logic for Catharanthine. Q1 selects the parent; Q2 shatters it; Q3 selects the specific signature fragment.

Experimental Protocol: Sample Preparation

Option A: Protein Precipitation (PPT) - For High Throughput

Best for plasma samples with concentrations > 5 ng/mL.

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of Acetonitrile containing Catharanthine-d3 (20 ng/mL).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a UPLC vial.

-

Inject.[3]

Option B: Liquid-Liquid Extraction (LLE) - For High Sensitivity

Best for trace analysis (< 1 ng/mL) or complex plant matrices.

-

Aliquot 100 µL of sample.

-

Add 10 µL of Catharanthine-d3 working solution.

-

Add 50 µL of Ammonium Buffer (pH 10) to basify (ensures analyte is uncharged and moves to organic phase).

-

Add 600 µL of Ethyl Acetate.

-

Vortex (5 min) and Centrifuge (5 min @ 4000 rpm).

-

Transfer organic layer (top) to a fresh tube.

-

Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A:B (50:50).

Validation & Troubleshooting

-

Linearity: Expected range 0.5 – 1000 ng/mL (

). -

Carryover: Inject a blank after the highest standard (ULOQ). If peak area > 20% of LLOQ, increase needle wash cycles (use 50:50 MeOH:Water + 0.1% Formic Acid).

-

Peak Tailing: Usually indicates column aging or pH mismatch. Ensure Mobile Phase A is fresh (formic acid is volatile).

References

-

Simultaneous determination of vindoline and catharanthine in rat plasma. Source: Journal of Chromatography B (via PubMed). Context: Establishes the baseline C18/Formic Acid method for these alkaloids. URL:[Link]

-

UPLC-ESI-Q-TOF method for identification of indole alkaloids in Catharanthus roseus. Source: Journal of Chromatography B (via ScienceDirect/NIH). Context: Provides fragmentation patterns confirming the 337->144 transition. URL:[Link]

-

Cell-specific localization of alkaloids in Catharanthus roseus stem tissue. Source: PNAS (via NCBI PMC). Context: Discusses extraction solvents and stability of Catharanthine. URL:[Link]

Sources

- 1. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nihonika.co.jp [nihonika.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. Quantitative MALDI Imaging of Spatial Distributions and Dynamic Changes of Tetrandrine in Multiple Organs of Rats [thno.org]

Troubleshooting & Optimization

Technical Support Center: Catharanthine-d3 for Matrix Effect Correction in LC-MS

Welcome to the technical support center for the application of Catharanthine-d3 as an internal standard to correct for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS and why are they a concern?

A: The "matrix" refers to all the components in a sample other than the analyte of interest.[1] In LC-MS analysis, particularly with complex biological samples, these components can co-elute with the target analyte and interfere with its ionization process in the mass spectrometer's source.[2] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the signal).[1] These effects are a significant concern because they can compromise the accuracy, precision, and reproducibility of quantitative analyses.[2][3]

Q2: How does an internal standard (IS) like Catharanthine-d3 help correct for matrix effects?

A: An internal standard is a compound of a known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[4][5] The ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization.[6] A stable isotope-labeled internal standard (SIL-IS) like Catharanthine-d3 is the gold standard because it has nearly identical chemical and physical properties to the unlabeled analyte (Catharanthine).[7][8]

By co-eluting with the analyte, Catharanthine-d3 experiences the same degree of ion suppression or enhancement.[1][7] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[5][9] This ratio remains consistent even if the absolute signals of both compounds fluctuate due to matrix effects, thus improving the accuracy and reliability of the results.[1][7]

Q3: What are the key properties that make Catharanthine-d3 a suitable internal standard?

A: Catharanthine-d3 is an excellent choice for an internal standard when quantifying Catharanthine for several reasons:

-

Structural and Chemical Similarity: As a deuterated analog, its chemical structure and physicochemical properties are nearly identical to the native Catharanthine. This ensures it behaves similarly during extraction and chromatographic separation.[8]

-

Co-elution: It is expected to co-elute with Catharanthine, meaning it is subjected to the same matrix components at the same time in the ion source.[1]

-

Mass Difference: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled analyte by the mass spectrometer, preventing signal overlap.[5] For Catharanthine (m/z 337.19), the d3 version will have a distinct, higher m/z.[10][11]

-

Chemical Stability: It is a stable compound that does not degrade during sample processing and analysis.[5]

Q4: When in my experimental workflow should I add Catharanthine-d3?

A: For comprehensive correction, the internal standard should be added as early as possible in the sample preparation process.[4] Typically, Catharanthine-d3 should be added to the biological matrix before any extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[7] This ensures that the IS compensates for any analyte loss or variability that may occur during the entire sample workup, not just during the LC-MS analysis.[4][7]

Experimental Protocols

Protocol 1: Preparation of Catharanthine-d3 Internal Standard Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for Catharanthine-d3.

Materials:

-

Catharanthine-d3 reference standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a suitable amount (e.g., 1 mg) of Catharanthine-d3 reference standard.

-

Dissolve the standard in a small amount of methanol in a 1 mL volumetric flask.

-

Once fully dissolved, bring the volume to the mark with methanol.

-

Store the stock solution at -20°C or as recommended by the supplier.

-

-

Working Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to achieve the desired final concentration.

-

The optimal concentration of the working solution should result in a response in the mass spectrometer that is similar to the analyte response at the mid-point of the calibration curve.[7]

-

Protocol 2: Sample Preparation using Protein Precipitation with Catharanthine-d3 Spiking

This protocol describes a common workflow for plasma or serum samples.

Materials:

-

Biological samples (plasma, serum, etc.)

-

Catharanthine-d3 working solution (from Protocol 1)

-

Ice-cold acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-

Aliquoting: Aliquot your biological samples (e.g., 100 µL of plasma) into microcentrifuge tubes.

-

Spiking with IS: Add a small, precise volume of the Catharanthine-d3 working solution to each sample, calibrator, and quality control (except for the double blank). For example, add 10 µL of a 100 ng/mL working solution.

-

Vortexing: Briefly vortex the samples to ensure the internal standard is thoroughly mixed with the matrix.

-

Protein Precipitation: Add a volume of ice-cold acetonitrile, typically 3-4 times the sample volume (e.g., 300-400 µL).

-

Vortex and Centrifuge: Vortex the tubes vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

-

Injection: Inject the final sample into the LC-MS system.

Troubleshooting Guide

This guide addresses common issues encountered when using Catharanthine-d3 for matrix effect correction.

Issue 1: High Variability in Internal Standard Peak Area Across a Run

-

Possible Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the IS or the precipitating solvent.[6] It could also indicate issues with the autosampler injection volume or instrument instability.[4]

-

Troubleshooting Steps:

-

Review IS Response: Plot the peak area of Catharanthine-d3 for all samples in the batch. Regulatory guidance often suggests that IS responses should be within 50% to 150% of the mean response of the calibrators and QCs.[4]

-

Check Pipettes: Ensure all pipettes are properly calibrated.

-

Mixing: Confirm that the IS is thoroughly mixed with the sample matrix before proceeding with extraction.

-

Instrument Check: Run a system suitability test to check for autosampler and pump performance.

-

Issue 2: Poor Correlation Between Analyte and Internal Standard Response (IS doesn't track the analyte)

-

Possible Cause: A significant chromatographic shift between Catharanthine and Catharanthine-d3. While SIL-IS are designed to co-elute, extensive deuteration can sometimes lead to a slight change in retention time (the "isotope effect"). If this shift is large enough, the two compounds may be exposed to different matrix components as they elute, leading to differential matrix effects.

-

Troubleshooting Steps:

-

Overlay Chromatograms: Overlay the chromatograms of the analyte and the IS to visually inspect their co-elution.

-

Optimize Chromatography: Adjust the LC gradient or mobile phase composition to try and improve the co-elution of the two compounds.[1]

-

Evaluate Matrix Effect: Perform a post-extraction addition experiment to quantify the matrix effect on both the analyte and the IS independently. This involves comparing the response of the compounds spiked into extracted blank matrix versus a clean solvent.[12]

-

Issue 3: Cross-Interference between Catharanthine and Catharanthine-d3

-

Possible Cause: The presence of unlabeled Catharanthine as an impurity in the Catharanthine-d3 standard, or in-source fragmentation of the analyte that produces an ion with the same m/z as the IS.

-

Troubleshooting Steps:

-

Check IS Purity: Analyze a high-concentration solution of the Catharanthine-d3 standard to check for the presence of the unlabeled analyte's transition.

-

Check Analyte for IS Contribution: Analyze a high-concentration solution of the Catharanthine standard to see if it contributes to the Catharanthine-d3 signal.

-

Regulatory Guidelines: According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[7]

-

Visual Workflows and Data

Workflow for Correcting Matrix Effects

The following diagram illustrates the fundamental workflow for using Catharanthine-d3 to correct for matrix effects in a typical bioanalytical experiment.

Caption: Troubleshooting Logic for Internal Standard Issues.

Data Summary Table

| Parameter | Recommendation | Rationale |

| IS Addition Stage | Pre-extraction | To correct for variability throughout the entire workflow. [4] |

| IS Concentration | Should yield a response similar to the mid-range of the calibration curve. | To ensure a robust signal-to-noise ratio without causing detector saturation. [7] |

| IS Response Variability | Should be within 50-150% of the mean IS response across a batch. | Large deviations can indicate errors in sample preparation or instrument performance. [4] |

| Cross-Interference | IS to Analyte: ≤20% of LLOQAnalyte to IS: ≤5% of IS Response | To ensure that the measurement of one compound does not artificially inflate the signal of the other. [7] |

References

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

-

YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]

- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

-

Chromatography Online. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

-

Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

- Murata, J., et al. (2016). Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS. Proceedings of the National Academy of Sciences, 113(12), pp. E1624-E1631.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.

- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.

- Fu, Q., et al. (2018).

- Liu, Y., et al. (2015). Determination of Alkaloids in Catharanthus roseus and Vinca minor by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters, 49(8), pp. 1143-1153.

Sources

- 1. longdom.org [longdom.org]

- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 6. nebiolab.com [nebiolab.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Nuances of Catharanthine-d3 Analysis: A Technical Support Guide

Welcome to the technical support center for the optimization of catharanthine-d3 analysis. As a deuterated internal standard, catharanthine-d3 is pivotal for the accurate quantification of catharanthine, a key terpenoid indole alkaloid precursor to anticancer drugs like vinblastine and vincristine.[1] Achieving robust and reproducible ionization is paramount for reliable data. This guide provides in-depth troubleshooting and optimization strategies in a practical question-and-answer format, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Here, we address the most common issues encountered during the LC-MS analysis of catharanthine-d3.

Q1: I am not seeing any signal for my catharanthine-d3 internal standard. What are the first things I should check?

A1: Before delving into complex parameter optimization, it's crucial to verify the fundamentals. Start with a systematic check of your LC-MS system:

-

Method and Sample Verification: Ensure the correct LC-MS method is loaded and that the sample vial is in the correct position in the autosampler.[2][3]

-

System Suitability: Inject a system suitability test (SST) sample containing your analyte of interest to confirm the instrument is performing as expected.[4] This can help differentiate between an instrument issue and a problem with your specific sample preparation.[4]

-

LC System Check: Confirm that there is mobile phase flow and that the LC outlet tubing is correctly connected to the ion source.[2] Check for any leaks in the system, which can often be identified by buffer salt deposits around fittings.[4]

-

MS Acquisition Parameters: Double-check that the mass-to-charge ratio (m/z) for catharanthine-d3 is correctly entered in your acquisition method. For catharanthine, the protonated molecule [M+H]⁺ is observed at an m/z of 337.19.[1][5] Your deuterated standard will have a correspondingly higher m/z.

Q2: My catharanthine-d3 peak is showing significant tailing. What could be the cause?

A2: Peak tailing for basic compounds like alkaloids is often due to interactions with residual silanol groups on the silica-based stationary phase of your LC column.[6]

-

Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (typically pH 2-4 for pharmaceutical applications) to keep the catharanthine-d3 protonated and minimize interactions with silanols.[7] Formic acid (0.1%) is a common and effective additive for this purpose.[7][8]

-

Ionic Liquid Additives: Consider the addition of ionic liquids to the mobile phase. These can effectively block the silanol sites, leading to more symmetrical peaks.[6][9]

-

Column Choice: If the problem persists, you might consider using a column with a different stationary phase chemistry that is less prone to secondary interactions with basic analytes.

Q3: I'm observing high background noise in my chromatogram. How can I reduce it?

A3: High background noise can originate from several sources. A systematic approach to identifying and eliminating the source is key.

-

Mobile Phase Quality: Always use high-purity, LC-MS grade solvents and additives.[10] Contaminants in the mobile phase are a common cause of elevated baseline noise.[4][10]

-

System Contamination: If the noise is persistent, your system may be contaminated. Flush the system with a strong solvent, like isopropanol, to remove any buildup.[2][3]

-

Sample Matrix: If you are analyzing catharanthine-d3 in a complex matrix, such as a plant extract, co-eluting compounds can contribute to the background.[11][12] In this case, optimizing your sample preparation to remove interfering substances is crucial.

Part 2: In-Depth Troubleshooting and Optimization

This section provides more detailed, step-by-step guidance for resolving complex ionization issues.

Scenario 1: Low or No Signal Intensity for Catharanthine-d3

A weak or absent signal is a critical issue. The following workflow will guide you through a logical troubleshooting process.

Troubleshooting Workflow for Low/No Signal

Caption: A step-by-step decision tree for troubleshooting low or no signal for catharanthine-d3.

Step-by-Step Protocol for Signal Optimization:

-

Verify LC System Integrity: As outlined in the FAQ, first confirm the basic functionality of your LC system.[2][3]

-

Check MS Settings:

-

Ion Source Parameters: Ensure that the ion source parameters (e.g., gas flows, temperatures, voltages) are active and stable.[3]

-

Capillary Position: Check the position of the ESI capillary; it should typically protrude about 1mm.[3] A visible and stable spray cone is a good indicator of proper function.[3]

-

-

Evaluate Sample:

-

Preparation: Prepare a fresh sample of catharanthine-d3 in a simple solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to rule out any issues with your sample matrix or preparation procedure.

-

-

Optimize Ion Source Parameters:

-

Spray Voltage: This is a critical parameter. While a default setting may often work, optimizing the spray voltage can significantly improve sensitivity.[13] Start with a lower voltage to avoid corona discharge, which can lead to an unstable signal.[13]

-

Gas Flows and Temperatures: The nebulizing and desolvation gas flow rates, as well as the ion source temperature, play a crucial role in droplet formation and desolvation.[13] Systematically adjust these parameters to find the optimal settings for catharanthine-d3.

-

-

Optimize Mobile Phase:

-

Investigate Matrix Effects:

-

Ion Suppression: If you are working with complex samples, co-eluting matrix components can compete with your analyte for ionization, leading to a suppressed signal.[12]

-

Mitigation: To address this, you can improve your sample cleanup procedures (e.g., solid-phase extraction) or adjust your chromatographic method to separate catharanthine-d3 from the interfering compounds.[14]

-

Scenario 2: Poor Reproducibility of Catharanthine-d3 Signal

Inconsistent signal intensity from injection to injection can invalidate your quantitative results. Here’s how to address this issue.

Key Areas to Investigate:

-

Autosampler Performance: Check for air bubbles in the sample syringe or tubing, which can lead to inconsistent injection volumes.[2]

-

Column Equilibration: Ensure the column is adequately equilibrated between injections. A minimum of 10 column volumes is a good starting point.[2]

-

Mobile Phase Stability: Over time, the composition of your mobile phase can change due to the evaporation of volatile components.[15] This is particularly relevant for premixed mobile phases. Preparing fresh mobile phases daily is recommended.

-

System Contamination and Carryover: If you observe a signal in a blank injection following a sample injection, you may have a carryover issue. Implement a robust needle and injection port wash protocol.

The Electrospray Ionization (ESI) Process for Catharanthine-d3

Sources

- 1. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 4. myadlm.org [myadlm.org]

- 5. pnas.org [pnas.org]

- 6. scispace.com [scispace.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. zefsci.com [zefsci.com]

- 11. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. agilent.com [agilent.com]

- 15. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Catharanthine-d3 Stability and Handling

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal storage and handling conditions to prevent the degradation of Catharanthine-d3. By understanding the chemical nature of this valuable isotopically labeled indole alkaloid, users can ensure its integrity, leading to more accurate and reproducible experimental outcomes.

Introduction to Catharanthine-d3 and its Instability

Catharanthine, a monoterpenoid indole alkaloid from the plant Catharanthus roseus, is a critical precursor for the semi-synthesis of the anticancer drugs vinblastine and vincristine.[1] Catharanthine-d3, its deuterated analog, serves as an essential internal standard in pharmacokinetic and metabolic studies, enabling precise quantification by mass spectrometry.

However, the complex structure of catharanthine, characterized by an electron-rich indole nucleus, makes it susceptible to degradation. The primary pathways of degradation are oxidation and photodegradation, which can compromise the chemical purity and isotopic enrichment of Catharanthine-d3.[2][3] This guide will provide a detailed framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Catharanthine-d3?

For long-term stability, solid Catharanthine-d3 should be stored at -20°C in a dark, desiccated environment.[4][5] While some suppliers may suggest storage at 2-8°C, storing at -20°C provides a more robust safeguard against thermal degradation over extended periods.[6][7] Under these conditions, the solid compound is expected to be stable for at least two to four years.[4][8]

Q2: I have prepared a stock solution of Catharanthine-d3 in DMSO. How should I store it?

Stock solutions in aprotic organic solvents like DMSO should be handled with care to prevent degradation. For short-term use (within a day), the solution can be kept at 2-8°C. For longer-term storage, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C .[9] This practice minimizes the damaging effects of repeated freeze-thaw cycles. Before sealing the vials, it is also recommended to purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[4][8]

Q3: Can I store Catharanthine-d3 in an aqueous solution?

It is not recommended to store Catharanthine-d3 in aqueous solutions for any significant length of time.[4][8] The compound has limited solubility and is prone to degradation in aqueous buffers. If your experimental protocol requires an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent and used immediately. Do not store aqueous solutions for more than a day.[4][8]

Q4: Why is it important to protect Catharanthine-d3 from light?

Catharanthine, as an indole alkaloid, is sensitive to light, particularly UV radiation.[2][10] Light exposure can provide the energy to initiate photo-oxidation reactions, leading to the formation of degradation products that can interfere with your analysis.[2] Always store both solid Catharanthine-d3 and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

Q5: What is isotopic exchange and how can I prevent it with Catharanthine-d3?

Isotopic exchange is the process where deuterium atoms on your labeled compound are replaced by hydrogen atoms from the surrounding environment.[11][12] This can occur in the presence of protic solvents (like water or methanol) or under acidic or basic conditions, compromising the isotopic purity of your standard and leading to inaccurate quantification.[13] To prevent this, always use aprotic solvents for stock solutions and avoid exposure to moisture and extreme pH conditions.[14]

Troubleshooting Guide

This section addresses common issues that may arise during the use of Catharanthine-d3, linking them to potential storage and handling problems.

| Observed Problem | Potential Cause(s) Related to Stability | Recommended Action(s) |

| Loss of signal intensity or inconsistent results in LC-MS analysis. | 1. Chemical Degradation: The compound may have degraded due to improper storage (e.g., elevated temperature, exposure to light or oxygen).2. Isotopic Exchange: Loss of deuterium labels leading to a lower signal at the expected m/z. | 1. Prepare a fresh stock solution from solid material that has been stored correctly. Validate the concentration of the new stock.2. Review your sample preparation and mobile phase composition. Avoid protic solvents and extreme pH where possible. |

| Appearance of unexpected peaks in chromatograms. | Degradation Products: The additional peaks are likely degradation products of Catharanthine-d3 resulting from oxidation or photodegradation. | 1. Confirm the identity of the degradation products using high-resolution mass spectrometry if possible.2. Implement stricter storage and handling protocols: store at -20°C, protect from light, and use inert gas for solutions. |

| Chromatographic peak tailing or broadening. | Interaction with Degradation Products: The presence of impurities can affect the chromatography.pH Effects: If the solution has become acidic due to degradation, it can affect the ionization state and peak shape. | 1. Purify the standard if possible, or use a fresh, high-purity lot.2. Check the pH of your stock solution and adjust your chromatographic method to ensure consistent ionization. |

| Slight shift in retention time compared to the non-deuterated analyte. | Deuterium Isotope Effect: This is a known phenomenon where deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[15] | 1. This is generally not a sign of degradation. Ensure your integration parameters are set to correctly quantify both the analyte and the internal standard.2. Optimize your chromatography to minimize the separation if it is affecting integration. |

Experimental Protocols

Protocol 1: Preparation and Storage of Catharanthine-d3 Stock Solution

This protocol provides a standardized method for preparing a stable stock solution of Catharanthine-d3.

Materials:

-

Catharanthine-d3 (solid)

-

Anhydrous DMSO (or other suitable aprotic solvent)

-

Amber glass vials with screw caps and PTFE septa

-

Inert gas (Argon or Nitrogen)

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Allow the container of solid Catharanthine-d3 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[16]

-

Weigh the desired amount of Catharanthine-d3 in a clean, dry weighing boat.

-

Transfer the solid to a volumetric flask.

-

Dissolve the solid in a small amount of anhydrous DMSO and then dilute to the final volume.

-

Purge the headspace of the volumetric flask with a gentle stream of inert gas for 1-2 minutes.

-

Quickly aliquot the stock solution into single-use amber vials.

-

Purge the headspace of each vial with inert gas before sealing tightly.

-

Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquoted vials at -20°C or -80°C.

Protocol 2: Stability Assessment of Catharanthine-d3 Solution

This protocol outlines a basic experiment to assess the stability of your Catharanthine-d3 solution under your specific laboratory conditions.

Procedure:

-

Prepare a fresh stock solution of Catharanthine-d3 as described in Protocol 1.

-

Immediately after preparation (T=0), analyze the solution by LC-MS to establish a baseline peak area or response ratio.

-

Store aliquots of the solution under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).

-

Analyze the aliquots at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).

-

Compare the peak area or response ratio at each time point to the T=0 value. A significant decrease (typically >15%) indicates degradation.[16]

Data Presentation

Table 1: Recommended Storage Conditions for Catharanthine-d3

| Form | Storage Condition | Temperature | Protection | Expected Stability | Reference(s) |

| Solid | Long-Term | -20°C | Desiccate, Protect from light | ≥ 2-4 years | [4][8] |

| Short-Term | 2-8°C | Desiccate, Protect from light | Months (validation recommended) | [6] | |

| Solution (in aprotic solvent, e.g., DMSO) | Long-Term | -20°C or -80°C | Inert gas, Aliquoted, Protect from light | Months to a year (validation recommended) | [9] |

| Short-Term (Working Solution) | 2-8°C | Protect from light | < 24 hours | [4][8] | |

| Solution (in aqueous buffer) | Not Recommended | N/A | N/A | Unstable, use immediately | [4][8] |

Visualization of Degradation Pathways and Workflow

The primary degradation pathway for catharanthine involves the oxidation of the indole ring system, which is susceptible to attack by oxygen, especially when catalyzed by light.

Caption: Simplified potential degradation pathway of Catharanthine-d3.

Caption: Recommended workflow for handling solid Catharanthine-d3.

References

- Hirata, K., Miyamoto, K., & Miura, Y. (1994). Catharanthine oxidation in flavin mononucleotide-mediated catharanthine-vindoline coupling reaction for synthesis of dimeric indole alkaloids under near-ultraviolet light. Planta Medica, 60(5), 449-453.

- BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.

- Cayman Chemical. (2013).

- Cayman Chemical. (2022). Catharanthine (tartrate)

- Grokipedia. (n.d.).

- Wikipedia. (n.d.). Indole.

- Landvatter, S. W. (2013).

- Miyake, Y., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega, 6(30), 20006-20016.

- APExBIO. (n.d.). Catharanthine - Bioactive Alkaloid for Research.

- Pharmaffiliates. (n.d.).

- BenchChem. (2025).

- Renaud, J. P., et al. (2015). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 20(2), 2753-2800.

- BenchChem. (2025).

- Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them).

- Sottomayor, M., & Ros Barceló, A. (2003).

- Grue-Sørensen, G., & Spenser, I. D. (1997). Anodic C16–C21 fragmentation of catharanthine in methanol. Synthesis of 16-methoxycleavamine. Journal of the Chemical Society, Perkin Transactions 2, (2), 329-334.

- Gupta, M. M., et al. (2005). Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of Catharanthus roseus by high-performance liquid chromatography.

- MedKoo Biosciences, Inc. (n.d.).

- Piovan, A., et al. (2013). Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light. Plant Cell, Tissue and Organ Culture (PCTOC), 112(1), 95-103.

- CCL. (n.d.).

- Shimadzu. (n.d.). LCMS Troubleshooting Tips.

- Moreno, P. R. H., et al. (2015). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 20(2), 2753-2800.

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- Maszkowska, J., et al. (2014). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 21(14), 8596-8607.

- Ait-Aissa, S., et al. (2016). Screening and kinetic studies of catharanthine and ajmalicine accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots. Pharmaceutical Biology, 54(10), 2291-2299.

- EMA. (2023).

- Korb, A. C., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 573836.